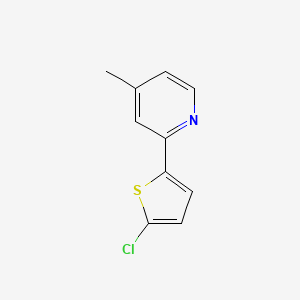

2-(3-Chlorobenzoyl)-5-méthylpyridine

Vue d'ensemble

Description

“2-(3-Chlorobenzoyl)-5-methylpyridine” is likely a derivative of benzoyl chloride, specifically 3-chlorobenzoyl chloride . Benzoyl chloride is a type of acyl chloride and is used in organic synthesis .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of benzoyl chloride with other reagents . For example, N-(3-Chlorobenzoyl)-4,6-difluoro-1H-indole-2-carboxamide was synthesized from a compound and 3-chlorobenzoyl chloride .

Molecular Structure Analysis

The molecular structure of “2-(3-Chlorobenzoyl)-5-methylpyridine” would likely be similar to that of 3-chlorobenzoyl chloride, which has the molecular formula C7H4Cl2O .

Applications De Recherche Scientifique

Synthèse de complexes métalliques

Une application implique la synthèse de complexes métalliques, tels que le complexe bis(N′-(3-chlorobenzoyl)isonicotinohydrazide)fer(III), qui a été synthétisé à partir de N′-(3-chlorobenzoyl)isonicotinohydrazide et de métal fer(III) par reflux dans une solution d'éthanol .

Chimie analytique

Une autre application se trouve en chimie analytique, où des composés comme le 2-(3-chlorobenzoyl)-5-méthylpyridine peuvent être analysés en utilisant des méthodes HPLC en phase inverse (RP) avec des conditions spécifiques de phase mobile .

Safety and Hazards

Mécanisme D'action

Target of Action

Related compounds such as 3-chlorobenzoyl chloride have been used in various chemical syntheses , suggesting that the compound might interact with a wide range of molecular targets depending on the specific context.

Mode of Action

It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 2-(3-Chlorobenzoyl)-5-methylpyridine might also undergo similar reactions.

Biochemical Pathways

Related compounds such as 2-chloro-4-nitrophenol have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This suggests that 2-(3-Chlorobenzoyl)-5-methylpyridine might also be involved in similar biochemical pathways.

Pharmacokinetics

The related compound 3-chlorobenzoyl chloride is known to be a liquid at room temperature with a density of 1367 g/mL at 20 °C , which might influence its bioavailability and pharmacokinetics.

Propriétés

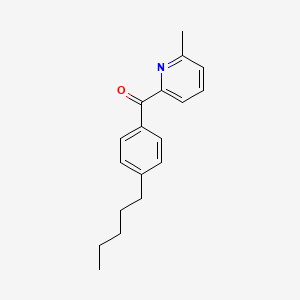

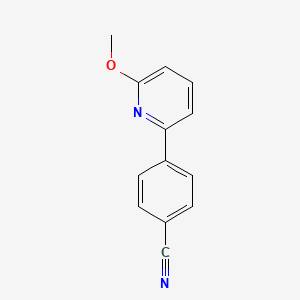

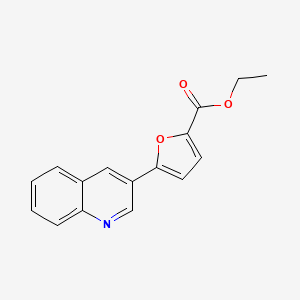

IUPAC Name |

(3-chlorophenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c1-9-5-6-12(15-8-9)13(16)10-3-2-4-11(14)7-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEANJGSRICFGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.